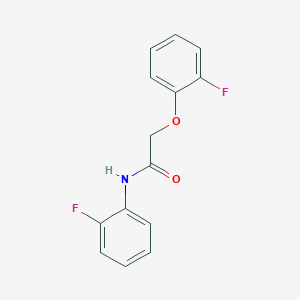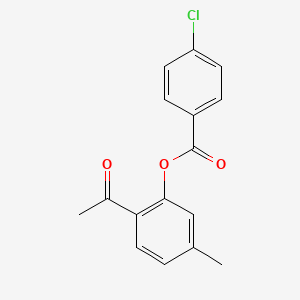
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide (CDPEA) is a compound that has gained attention in the scientific community due to its potential applications in various fields. CDPEA is a small molecule that belongs to the acrylamide family and has been synthesized using different methods.
作用機序
The mechanism of action of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide is not fully understood. However, it has been proposed that 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide may also inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cell proliferation. In addition, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide may reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide inhibits the growth of cancer cells and reduces inflammation. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has also been shown to inhibit the polymerization of acrylamide. In vivo studies have shown that 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has low toxicity and does not cause significant adverse effects.
実験室実験の利点と制限
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized using different methods. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has low toxicity and does not cause significant adverse effects in vivo. However, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide also has limitations for lab experiments. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has limited solubility in water, which can make it difficult to use in some experiments. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide also has limited stability, which can make it difficult to store and transport.
将来の方向性
There are several future directions for the study of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide. One future direction is the development of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide derivatives with improved solubility and stability. Another future direction is the study of the mechanism of action of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide in more detail. The development of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide-based drugs for the treatment of cancer and inflammation is another future direction. The study of the potential applications of 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide in material science and agriculture is also a future direction. Overall, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has shown potential for various applications and further research is needed to fully understand its potential.
合成法
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide can be synthesized using different methods, including the Knoevenagel condensation reaction and the Michael addition reaction. In the Knoevenagel condensation reaction, the reaction between 2,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of a base such as sodium ethoxide yields 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide. In the Michael addition reaction, the reaction between 2,4-dichlorobenzylidene malononitrile and ethyl acrylate in the presence of a base such as potassium carbonate yields 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide.
科学的研究の応用
2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation. In material science, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has been studied for its potential as a polymerization inhibitor due to its ability to inhibit the polymerization of acrylamide. In agriculture, 2-cyano-3-(2,4-dichlorophenyl)-N-ethylacrylamide has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.
特性
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-16-12(17)9(7-15)5-8-3-4-10(13)6-11(8)14/h3-6H,2H2,1H3,(H,16,17)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDBVCSJHCPBJM-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-ethylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)

![4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5729141.png)
![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate](/img/structure/B5729158.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B5729165.png)

![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)


